Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- Derivatives
Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the 1H-2,3-benzoxazine scaffold, particularly those bearing a nitro group at the 7-position of the dihydro- variant, are emerging as a compelling class of bioactive molecules. Exhibiting a spectrum of pharmacological activities, these compounds have garnered significant interest within the scientific community. This technical guide synthesizes the current understanding of the mechanism of action for 7-nitro-3,4-dihydro-1H-2,3-benzoxazine derivatives, offering an in-depth exploration of their molecular interactions and cellular consequences. By dissecting the available preclinical evidence, this document aims to provide a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.
Introduction: The Benzoxazine Core and the Influence of 7-Nitro Substitution
The benzoxazine ring system, a bicyclic heterocycle containing both oxygen and nitrogen, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been reported to possess a wide array of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The introduction of a nitro group (NO2) at the 7-position of the 3,4-dihydro-1H-2,3-benzoxazine core is a critical chemical modification. This electron-withdrawing group can significantly alter the molecule's physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity and mechanism of action.
Unraveling the Anticancer Mechanism: A Multi-pronged Assault on Malignant Cells
A significant body of research points towards the potent anticancer activity of nitro-substituted benzoxazine derivatives. The mechanism appears to be multifaceted, involving the induction of programmed cell death, disruption of cellular membranes, and potential inhibition of key signaling pathways.
Induction of Apoptosis
Several studies on related nitro-substituted benzoxazinones have demonstrated their ability to trigger apoptosis in cancer cells.[3] This programmed cell death is a crucial mechanism for eliminating malignant cells. The pro-apoptotic potential of these compounds has been evaluated using techniques such as Hoechst 33258 staining, which allows for the visualization of nuclear condensation, a hallmark of apoptosis.[3]
Disruption of Cell Membrane Permeability
Emerging evidence suggests that substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives can exert their cytotoxic effects by compromising the integrity of the cell membrane.[4] This disruption of membrane permeability can lead to a cascade of events culminating in cell death, potentially through both inflammatory and non-inflammatory pathways.[4] This mechanism offers a distinct advantage, as it may be effective against tumors that have developed resistance to traditional apoptosis-inducing agents.
Potential for Kinase Inhibition
Preliminary investigations into the mechanism of action of some benzoxazine derivatives have explored their ability to inhibit kinases involved in cell signaling.[4] While direct evidence for 7-nitro-3,4-dihydro-1H-2,3-benzoxazine derivatives is still emerging, studies on similar compounds have shown residual activity against kinases such as HER2 and JNK1.[4] This suggests that kinase inhibition could be a contributing factor to their overall anticancer profile.
Antimicrobial Dimensions: A Potential Avenue for New Anti-infectives
Beyond their anticancer properties, benzoxazine derivatives have demonstrated notable antimicrobial activity against a range of pathogens, including bacteria and fungi.[1][5][6] The presence of the benzoxazine core is thought to be crucial for this activity. While the precise mechanism against microbial cells is an active area of investigation, it is hypothesized to involve disruption of the cell wall or membrane, or inhibition of essential microbial enzymes. Derivatives of 1,3-benzoxazine have shown efficacy against both Gram-positive and Gram-negative bacteria.[1]
Experimental Protocols for Mechanistic Elucidation
To facilitate further research into the mechanism of action of 7-nitro-3,4-dihydro-1H-2,3-benzoxazine derivatives, this section provides detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the 7-nitro-3,4-dihydro-1H-2,3-benzoxazine derivative and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualization of Apoptosis: Hoechst 33258 Staining
Hoechst 33258 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology.
Protocol:
-
Cell Treatment: Grow cells on coverslips in a 6-well plate and treat with the test compound for the desired time.
-
Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.
-
Microscopy: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Visualizing the Mechanism: A Proposed Model
The following diagram illustrates the potential multifaceted mechanism of action for 7-nitro-3,4-dihydro-1H-2,3-benzoxazine derivatives in cancer cells.
Caption: Proposed mechanism of action for 7-nitro-benzoxazine derivatives.
Quantitative Data Summary
While specific quantitative data for 7-nitro-3,4-dihydro-1H-2,3-benzoxazine derivatives are limited in the public domain, data from closely related compounds can provide valuable insights.
| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |
| Substituted 3,4-dihydro-2H-1,4-benzoxazines | MCF-7 | Antiproliferative | 2.27 - 3.26 | [4] |
| Substituted 3,4-dihydro-2H-1,4-benzoxazines | HCT-116 | Antiproliferative | 4.44 - 7.63 | [4] |
Conclusion and Future Directions
The 7-nitro-3,4-dihydro-1H-2,3-benzoxazine scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence suggests a multimodal mechanism of action, particularly in the context of cancer, involving the induction of apoptosis and disruption of cell membrane integrity. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by these compounds. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy and pharmacokinetic profiling to assess their therapeutic potential. The exploration of their antimicrobial and anti-inflammatory properties also presents exciting avenues for future drug discovery efforts.
References
-
Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][7]oxazin-4-ones as potent anticancer and antioxidant agents - PMC. (2020, April 13). National Center for Biotechnology Information. [Link]
-
Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org. [Link]
-
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023, December 27). MDPI. [Link]
-
Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]
-
7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. PubChem. [Link]
-
Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024, September 1). PubMed. [Link]
-
SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives. ResearchGate. [Link]
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. jocpr.com [jocpr.com]
- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]
